4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide
Overview
Description
4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonamide groups attached to a benzene ring. Its molecular formula is C12H10BrClN2O4S2, and it has a molecular weight of 425.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and chlorination of benzenesulfonamide derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to verify the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorobenzenesulfonamide: Shares a similar core structure but lacks the sulfamoylphenyl group.
4-(bromomethyl)benzenesulfonyl chloride: Contains a bromomethyl group instead of a bromo and chloro substitution.
Uniqueness
4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms along with the sulfamoylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O4S2/c13-8-4-5-12(11(14)6-8)22(19,20)16-9-2-1-3-10(7-9)21(15,17)18/h1-7,16H,(H2,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDROASXWVLILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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